molecular formula C14H13Cl2NO3 B2601862 Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate CAS No. 672949-13-2

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate

Cat. No.: B2601862
CAS No.: 672949-13-2
M. Wt: 314.16
InChI Key: AXKQUNLOEFWORV-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is a synthetic organic compound that features a dichlorophenyl group and an oxazole ring

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-4-yl)propanoate: Similar structure but with a different position of the oxazole ring.

    Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-thiazol-5-yl)propanoate: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)11(13-5-6-17-20-13)7-9-3-4-10(15)8-12(9)16/h3-6,8,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKQUNLOEFWORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331510
Record name ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672949-13-2
Record name ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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